molecular formula C23H25N3O4 B11051607 1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione

Cat. No. B11051607
M. Wt: 407.5 g/mol
InChI Key: WEHCBKLEJCDXPK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole-2,5-dione core and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole-2,5-dione core and the introduction of the methoxyphenyl groups. Common reagents used in the synthesis include methoxybenzene, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione: Shares the pyrrole-2,5-dione core but lacks the piperidin-1-yl group.

    1-[(4-Methoxyphenyl)methyl]pyrrole-2,5-dione: Similar structure with a methoxyphenyl group attached to the pyrrole-2,5-dione core.

Uniqueness

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and industrial chemicals.

properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-(4-methoxyanilino)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C23H25N3O4/c1-29-19-7-3-16(4-8-19)24-17-11-13-25(14-12-17)21-15-22(27)26(23(21)28)18-5-9-20(30-2)10-6-18/h3-10,15,17,24H,11-14H2,1-2H3

InChI Key

WEHCBKLEJCDXPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCN(CC2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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